3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride
Overview
Description
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family. These compounds are known for their diverse pharmacological activities and are used in various scientific research applications. The structure of this compound consists of a fused ring system that includes an imidazole ring and a benzimidazole ring, with a methyl group at the 9th position.
Preparation Methods
The synthesis of 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-benzimidazol-2-amine with ethyl 3-bromopyruvate, followed by reduction and oxidation steps . Another method includes the bromination of 1(9)H-2,3-dihydroimidazo[1,2-a]benzimidazole and its N-substituted analogs . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, such as bromination, to form derivatives like 6-bromo derivatives. Common reagents used in these reactions include bromine, hydrazine hydrate, and methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new drugs and other industrial applications.
Mechanism of Action
The mechanism of action of 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic processes .
Comparison with Similar Compounds
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,2-a]benzimidazole derivatives: These compounds exhibit diverse pharmacological activities, including antiviral and anticancer properties. The uniqueness of this compound lies in its specific structure and the presence of the methyl group at the 9th position, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-12-8-4-2-3-5-9(8)13-7-6-11-10(12)13;/h2-5H,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDOCTKTKHYTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149025 | |
Record name | 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109753-62-0 | |
Record name | 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109753620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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